Vinblastine

Catalog No.
S568857
CAS No.
865-21-4
M.F
C46H58N4O9
M. Wt
811.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinblastine

CAS Number

865-21-4

Product Name

Vinblastine

IUPAC Name

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C46H58N4O9

Molecular Weight

811.0 g/mol

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1

InChI Key

JXLYSJRDGCGARV-JQQWJEIDSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

solubility

Negligible
ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/
Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform

Synonyms

cellblastin, Lemblastine, Sulfate, Vinblastine, Velban, Velbe, Vinblastin Hexal, Vinblastina Lilly, Vinblastine, Vinblastine Sulfate, Vinblastinsulfat-Gry, Vincaleukoblastine

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

The exact mass of the compound Vinblastine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as negligiblepractically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroformin water, 4.46x10-2 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vinblastine is a foundational vinca alkaloid and potent microtubule-destabilizing agent widely utilized in oncology research and pharmaceutical formulation development. It acts by binding to the β-tubulin subunit at the vinca domain, inhibiting microtubule polymerization and inducing mitotic arrest. For procurement and material selection, vinblastine is distinguished by its specific thermodynamic binding profile, high cellular uptake rates, and distinct toxicity limitations compared to closely related analogs like vincristine and vinorelbine[1]. Its well-characterized solubility profile and compatibility with advanced formulation matrices, such as liposomes and nanoparticles, make it a highly processable precursor for targeted drug delivery systems and multidrug resistance (MDR) screening assays[2].

Substituting vinblastine with other vinca alkaloids fundamentally alters both in vitro binding kinetics and in vivo physiological outcomes. While vincristine and vinblastine share a common binding site on tubulin, vincristine exhibits a significantly slower dissociation rate, leading to prolonged target engagement that may not be suitable for dynamic reversibility assays [1]. In vivo, vincristine induces severe, dose-limiting neurotoxicity, whereas vinblastine's primary dose-limiting toxicity is myelosuppression, dictating entirely different maximum tolerated doses and animal model compatibilities [2]. Furthermore, vinblastine and vincristine display divergent cross-resistance profiles in multidrug-resistant (MDR) cell lines; substituting one for the other in efflux transporter assays will yield drastically different IC50 values and resistance factors, compromising assay reproducibility and compound screening accuracy[3].

Tubulin Polymer Dissociation Kinetics

In comparative sedimentation velocity and relaxation studies of porcine brain tubulin, vinblastine exhibits significantly faster dissociation kinetics than vincristine. While both induce spiral polymer formation, vincristine-induced tubulin polymers demonstrate a two-step relaxation process with a second relaxation time more than 20-fold longer than that observed for vinblastine[1]. This indicates that vinblastine dissociates from the tubulin spirals much more rapidly.

Evidence DimensionRelaxation time (dissociation kinetics) of liganded tubulin heterodimers
Target Compound DataBaseline relaxation time for vinblastine-induced polymers
Comparator Or BaselineVincristine-induced polymers
Quantified Difference>20-fold longer relaxation time for vincristine compared to vinblastine
ConditionsPorcine brain tubulin in the presence of 50 μM GDP or GTP at 5-36 °C

Procuring vinblastine is essential for in vitro assays requiring dynamic, reversible microtubule destabilization, avoiding the prolonged, quasi-irreversible binding seen with vincristine.

Efficacy Retention in Adriamycin-Resistant Cell Lines

Vinblastine demonstrates superior retained efficacy compared to vincristine in specific multidrug-resistant cell models. In the adriamycin-selective human small-cell lung carcinoma cell line (GLC4/Adr), the resistance factor (ratio of resistant IC50 to parental IC50) for vinblastine was calculated at 2.7 ± 0.3. In contrast, vincristine exhibited a resistance factor of 32 ± 5, rendering it highly ineffective in the same resistant line [1].

Evidence DimensionResistance Factor (RF) in GLC4/Adr cells
Target Compound DataRF = 2.7 ± 0.3 (IC50 = 0.858 nM)
Comparator Or BaselineVincristine (RF = 32 ± 5; IC50 = 9.630 nM)
Quantified Difference~11.8-fold lower resistance factor for vinblastine compared to vincristine
ConditionsGLC4 parental vs GLC4/Adr resistant human small-cell lung carcinoma cell lines

Sourcing vinblastine ensures a more reliable baseline cytotoxic response when evaluating collateral sensitivity or screening novel MDR-reversing agents in highly resistant cell lines.

Lack of Cross-Resistance in Vincristine-Resistant Lymphoblasts

Cellular uptake and resistance profiles differ significantly among vinca alkaloids, impacting cell line selection. In a murine lymphoblastic leukemia model (L5178Y), a subline specifically selected for resistance to vincristine (L5178Y/r) demonstrated an 11.4-fold cross-resistance to the analog vindesine. However, this same vincristine-resistant cell line expressed no cross-resistance to vinblastine, maintaining its susceptibility to the compound [1].

Evidence DimensionCross-resistance in VCR-resistant cells (L5178Y/r)
Target Compound DataNo cross-resistance observed for vinblastine
Comparator Or BaselineVindesine (11.4-fold increase in IC50)
Quantified DifferenceComplete bypass of VCR-induced cross-resistance by vinblastine, unlike vindesine
ConditionsMurine lymphoblastic leukaemia (L5178Y) vs VCR-resistant subline (L5178Y/r)

Vinblastine is uniquely valuable as a control or active agent in cell panels that have already developed resistance to vincristine or vindesine, preventing wasted resources on cross-resistant analogs.

In Vivo Dose-Limiting Toxicity Profile

The systemic toxicity profiles of vinca alkaloids dictate their use in in vivo models. Vincristine is characterized by severe, dose-limiting neurotoxicity (peripheral neuropathy) due to its high affinity for axonal tubulin. Conversely, vinblastine's dose-limiting toxicity is myelosuppression (bone marrow toxicity), with significantly lower neurotoxic effects [1]. This physiological divergence requires careful selection of the alkaloid based on the specific sensitivities of the animal model being utilized.

Evidence DimensionPrimary dose-limiting toxicity
Target Compound DataMyelosuppression (bone marrow toxicity)
Comparator Or BaselineVincristine (severe sensory-motor neuropathy)
Quantified DifferenceQualitative shift from neurotoxic dose-limitation (VCR) to myelosuppressive dose-limitation (VBL)
ConditionsSystemic in vivo administration

Researchers must procure vinblastine over vincristine for in vivo studies where preserving peripheral nerve function is critical to the experimental readout.

Nanoparticle Formulation Compatibility and Bioavailability

Vinblastine exhibits excellent compatibility with advanced nanoparticle formulations, significantly enhancing its solubility and stability compared to the free drug. When formulated with silver nanoparticles, vinblastine achieved maximum solubility at pH 10.4, while encapsulation in Layered Double Hydroxide (LDH) and Montmorillonite (MMT) nanoparticles optimized its bioavailability and stability at physiological pH ranges (pH 7.0 to 8.6) [1].

Evidence DimensionSolubility and stability across pH ranges
Target Compound DataHigh stability and enhanced solubility at pH 7.0-8.6 (LDH/MMT) and pH 10.4 (Ag NPs)
Comparator Or BaselineFree, unformulated crude vinblastine
Quantified DifferenceNanoparticle formulation structurally stabilizes vinblastine up to pH 9-10, preventing degradation seen in the free drug
ConditionsIn vitro pH solubility testing (pH 3 to 10.4) using Ag, LDH, and MMT nanoparticles

Vinblastine's robust compatibility with various nanoparticle matrices makes it an ideal precursor for developing pH-responsive, targeted drug delivery systems.

Dynamic Microtubule Reversibility Assays

Due to its >20-fold faster dissociation kinetics from tubulin spirals compared to vincristine, vinblastine is the preferred agent for in vitro assays requiring rapid, reversible disruption of the microtubule network without inducing quasi-irreversible target lock [1].

Multidrug Resistance (MDR) and Efflux Transporter Screening

Because vinblastine maintains a significantly lower resistance factor (e.g., 2.7 vs 32 for vincristine in GLC4/Adr cells) and bypasses specific vincristine-resistance mechanisms, it is the optimal baseline chemotherapeutic for validating novel P-glycoprotein or MRP1 efflux inhibitors [2].

In Vivo Oncology Models Requiring Neurological Sparing

In preclinical animal models where peripheral neuropathy would confound behavioral or physiological data, vinblastine is selected over vincristine because its dose-limiting toxicity is restricted to myelosuppression rather than severe neurotoxicity [3].

Nanoparticle and Liposomal Formulation Development

Vinblastine's physicochemical properties allow for stable encapsulation in lipidic and nanoparticulate systems, making it an excellent active pharmaceutical ingredient (API) for developing and benchmarking novel targeted delivery platforms [4].

Physical Description

Solid

Color/Form

Solvated needles from methanol

XLogP3

3.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

810.42037944 g/mol

Monoisotopic Mass

810.42037944 g/mol

Heavy Atom Count

59

LogP

3.7
3.7 (LogP)
log Kow = 3.70

Decomposition

When heated to decomposition it emits toxic fumes of oxides of nitrogen.

Melting Point

211-216 °C

UNII

5V9KLZ54CY

Drug Indication

For treatment of breast cancer, testicular cancer, lymphomas, neuroblastoma, Hodgkin's and non-Hodgkin's lymphomas, mycosis fungoides, histiocytosis, and Kaposi's sarcoma.

Therapeutic Uses

Antineoplastic Agents, Phytogenic
Vinblastine sulfate is indicated in the palliative treatment of the following: Frequently Responsive Malignancies: Generalized Hodgkin's disease (Stages III and IV, Ann Arbor modification of Rye staging system), Lymphocytic lymphoma (nodular and diffuse, poorly and well differentiated), histiocytic lymphoma, mycosis fungoides (advanced stages), advanced carcinoma of the testis, Kaposi's sarcoma, Letterer-Siwe disease (histiocytosis X). Less Frequently Responsive Malignancies: Choriocarcinoma resistant to other chemotherapeutic agents, carcinoma of the breast, unresponsive to appropriate endocrine surgery and hormonal therapy. Current principles of chemotherapy for many types of cancer include the concurrent administration of several antineoplastic agents. For enhanced therapeutic effect without additive toxicity, agents with different dose-limiting clinical toxicities and different mechanisms of action are generally selected. Therefore, although vinblastine sulfate is effective as a single agent in the aforementioned indications, it is usually administered in combination with other antineoplastic drugs. /Included in US product label/
Vinblastine sulfate has been shown to be one of the most effective single agents for the treatment of Hodgkin's disease. Advanced Hodgkin's disease has also been successfully treated with several multiple-drug regimens that included vinblastine sulfate. /Included in US product label/
Advanced testicular germinal-cell cancers (embryonal carcinoma, teratocarcinoma, and choriocarcinoma) are sensitive to vinblastine sulfate alone, but better clinical results are achieved when vinblastine sulfate is administered concomitantly with other antineoplastic agents. /Included in US product label/
For more Therapeutic Uses (Complete) data for VINBLASTINE (11 total), please visit the HSDB record page.

Mechanism of Action

The antitumor activity of vinblastine is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin. Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death.
Although the mechanism of action has not been definitely established, vinblastine appears to bind to or crystallize critical microtubular proteins of the mitotic spindle, thus preventing their proper polymerization and causing metaphase arrest. In high concentrations, vinblastine also exerts complex effects on nucleic acid and protein synthesis. Vinblastine reportedly also interferes with amino acid metabolism by blocking cellular utilization of glutamic acid and thus inhibits purine synthesis, the citric acid cycle, and the formation of urea. Vinblastine exerts some immunosuppressive activity.
Experimental data indicate that the action of vinblastine sulfate is different from that of other recognized antineoplastic agents. Tissue-culture studies suggest an interference with metabolic pathways of amino acids leading from glutamic acid to the citric acid cycle and to urea. In vivo experiments tend to confirm the in vitro results. A number of in vitro and in vivo studies have demonstrated that vinblastine sulfate produces a stathmokinetic effect and various atypical mitotic figures.
... Studies indicate that vinblastine sulfate has an effect on cell-energy production required for mitosis and interferes with nucleic acid synthesis. The mechanism of action of vinblastine sulfate has been related to the inhibition of microtubule formation in the mitotic spindle, resulting in an arrest of dividing cells at the metaphase stage.
Reversal of the antitumor effect of vinblastine sulfate by glutamic acid or tryptophan has been observed. In addition, glutamic acid and aspartic acid have protected mice from lethal doses of vinblastine sulfate. Aspartic acid was relatively ineffective in reversing the antitumor effect.

Vapor Pressure

1.03X10-27 mm Hg at 25 °C (est)

Other CAS

865-21-4

Absorption Distribution and Excretion

The major route of excretion may be through the biliary system.
Vinblastine sulfate is unpredictably absorbed from the GI tract. Following iv administration, the drug is rapidly cleared from the blood and distributed into body tissues. Vinblastine crosses the blood brain barrier poorly and does not appear in the CSF in therapeutic concentrations.
The volume of the central compartment is 70% of body weight, probably reflecting very rapid tissue binding to formed elements of the blood. Extensive reversible tissue binding occurs. Low body stores are present at 48 and 72 hours after injection.
Following injection of tritiated vinblastine in the human cancer patient, 10% of the radioactivity was found in the feces and 14% in the urine; the remaining activity was not accounted for. Similar studies in dogs demonstrated that, over 9 days, 30% to 36% of radioactivity was found in the bile and 12% to 17% in the urine. A similar study in the rat demonstrated that the highest concentrations of radioactivity were found in the lung, liver, spleen, and kidney 2 hours after injection.
It is not known whether this drug is excreted in human milk.
For more Absorption, Distribution and Excretion (Complete) data for VINBLASTINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Metabolism of vinblastine has been shown to be mediated by hepatic cytochrome P450 3A isoenzymes.
Vinblastine is reported to be extensively metabolized, primarily in the liver, to desacetylvinblastine, which is more active than the parent compound on a weight basis.
Since the major route of excretion may be through the biliary system, toxicity from this drug may be increased when there is hepatic excretory insufficiency. The metabolism of vinca alkaloids has been shown to be mediated by hepatic cytochrome P450 isoenzymes in the CYP 3A subfamily. This metabolic pathway may be impaired in patients with hepatic dysfunction or who are taking concomitant potent inhibitors of these isoenzymes such as erythromycin.

Associated Chemicals

Vinblastine sulfate;143-67-9

Wikipedia

Vinblastine

Drug Warnings

This preparation is for intravenous use only. It should be administered by individuals experienced in the administration of vinblastine sulfate injection. The intrathecal administration of vinblastine sulfate injection usually results in death. Syringes containing this product should be labeled, using the auxiliary sticker provided, to state "FATAL IF GIVEN INTRATHECALLY. FOR INTRAVENOUS USE ONLY."
Vinblastine sulfate is contraindicated in patients who have significant granulocytopenia unless this is a result of the disease being treated.
The major adverse effect of vinblastine is hematologic toxicity which occurs much more frequently than with vincristine therapy. Leukopenia (granulocytopenia) occurs most commonly and is usually the dose limiting factor in vinblastine therapy; however, numerous patients have achieved a sustained remission without leukopenia. Leukopenia may not be a problem with small doses used for maintenance therapy; however, the possibility of a cumulative effect should be considered. The nadir in the leukocyte count usually occurs 4-10 days after administration of vinblastine. Recovery occurs rapidly, usually within another 7-14 days; however, following administration of high doses of vinblastine, recovery may take 21 days or more. ... Although thrombocytopenia is usually slight and transient, substantial platelet count depression may occur, particularly in patients who have received prior radiation therapy or chemotherapy. In patients whose bone marrow has been infiltrated with malignant cells, vinblastine may produce an abrupt fall in the leukocyte and thrombocyte counts. ... Anemia also may occur in patients receiving vinblastine.
Acute shortness of breath and bronchospasm, which can be severe or life threatening, have occurred following administration of vinca alkaloids (e.g., vinblastine), being reported most frequently when mitomycin was administered concomitantly. Such reactions may occur a few minutes to several hours after administration of a vinca alkaloid or up to 2 wk after a dose of mitomycin. Progressive dyspnea ... can occur in patients receiving vinblastine; the drug should not be readministered to these patients.
For more Drug Warnings (Complete) data for VINBLASTINE (21 total), please visit the HSDB record page.

Biological Half Life

Triphasic: 35 min, 53 min, and 19 hours
Pharmacokinetic studies in patients with cancer have shown a triphasic serum decay pattern following rapid intravenous injection. The initial, middle, and terminal half-lives are 3.7 minutes, 1.6 hours, and 24.8 hours, respectively.
The elimination of VLB from the plasma of patients who received it by 5-day iv infusion at 1 to 2 mg/sq m daily was biphasic. In four patients who achieved partial remission, the average plasma half-life of VLB during the terminal phase was 29.4 +/- 14.6 days ... However, in three patients whose disease merely stabilized, the plasma half-life was 6.4 +/- 1.6 days ... In contrast, in five patients with refractory disease, this parameters was 2.3 +/- 0.3 days...
The pharmacokinetics of vinblastine in humans was examined using a radioimmunoassay specific for both the Vinca alkaloids and aromatic ring [3H]vinblastine. The data were consistent with a three-compartment open model system with the following values, alpha phase: t1/2=3.90+/-1.46 min; Vc=16.8+/-7.1 liters. beta phase:t1/2=53.0+/-13.0 min; Vbeta=79.0+/-52.0 liters; gamma phase:t1/2=1173.0+/-65.0 min; Vgamma=1656.0+/-717.0 liters. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... Isolated from periwinkle, Vinca rosea Linn, Apocynaceae.
BY EXTRACTING LEAVES, BARK, OR STEMS OF VINCA ROSEA ... ISOLATING ALKALOID ... BY PRECIPITATION & SOLVENT TECHNIQUES, & PURIFYING BY CHROMATOGRAPHY ... CONVERSION TO (1:1) SULFATE ... BY DISSOLVING ALKALOID IN EQUIMOLAR QUANTITY OF DILUTE SULFURIC ACID & ... EVAPORATING TO DRYNESS OR PRECIPITATING WITH SUITABLE ORG SOLVENT. /VINBLASTINE SULFATE/
Vinblastine and vincristine occur in Catharanthus roseus (L). The plant contains only very small amounts of vinblastine and vincristine, and their isolation is correspondingly difficult. First the alkaloids present are separated by extraction into alkaloid tartrate soluble in benzene and alkaloid tartrates insoluble in benzene. Vinblastine and vincristine belong to the first group. They then are separated by chromatography on aluminum oxide deactivated with acetic acid.

General Manufacturing Information

VINBLASTINE IS CLASS II IMMUNOSUPPRESSIVE DRUG, BUT IT HAS NOT BEEN EXPLOITED FOR THIS PURPOSE. /VINBLASTINE SULFATE/
Antitumor alkaloid

Analytic Laboratory Methods

Analyte: vinblastine sulfate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /vinblastine sulfate/
Analyte: vinblastine sulfate; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 262 nm with comparison to standards /vinblastine sulfate/
Analyte: vinblastine sulfate; matrix: pharmaceutical preparation (injection); procedure: liquid chromatography with ultraviolet detection at 262 nm with comparison to standards (chemical purity) /vinblastine sulfate/
For more Analytic Laboratory Methods (Complete) data for VINBLASTINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

RADIOIMMUNOASSAY IS USED TO ANALYZE BIOLOGICAL FLUIDS. LIMIT OF DETECTION IS 450NG. /VINBLASTINE SULFATE/
Analyte: vinblastine; matrix: blood (plasma, whole); procedure: high-performance liquid chromatography with ultraviolet detection at 268 nm; limit of detection: less than 120 ng/mL
Analyte: vinblastine; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 270 nm (excitation) and 320 nm (emission); limit of detection: 1 ng/mL
Analyte: vinblastine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm
Analyte: vinblastine; matrix: tissue (heart, kidney, liver, lung, muscle); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm; limit of detection: 10 ng/g

Storage Conditions

Vinblastine sulfate sterile powder, vinblastine sulfate injection, and solutions of the drug are light sensitive and must be protected from light. Vinblastine sulfate sterile powder and injection should be refrigerated at 2-8 °C. Following reconstitution of the sterile powder with bacteriostatic sodium chloride injection which contains phenol or benzyl alcohol as a preservative, solutions of the drug have a pH of 3.5-5 and are stable for 28 days when refrigerated at 2-8 °C.

Interactions

Caution should be exercised in patients concurrently taking drugs known to inhibit drug metabolism by hepatic cytochrome P450 isoenzymes in the CYP 3A subfamily, or in patients with hepatic dysfunction. Concurrent administration of vinblastine sulfate with an inhibitor of this metabolic pathway may cause an earlier onset and/or an increased severity of side effects.
The simultaneous oral or intravenous administration of phenytoin and antineoplastic chemotherapy combinations that included vinblastine sulfate has been reported to have reduced blood levels of the anticonvulsant and to have increased seizure activity.
Potential synergistic interactions between vinblastine and recombinant interferon-beta were assessed using median effect analysis. Calculation of the combination index demonstrated values less than 1 (indicating synergy) over a wide range of drug induced growth inhibition for each of four different renal carcinoma cell lines. The degree of synergy observed could not be predicted from the morphology, doubling time, or relative sensitivity of the renal carcinoma cell lines to vinblastine and recombinant interferon-beta. The optimal ratio of vinblastine to recombinant interferon-beta in the combination appeared to be close to the ratio of the concn of each agent which yielded a 50% inhibition of growth. Although simultaneous presence of vinblastine and recombinant interferon-beta in the culture medium was not required to demonstrate a synergistic effect, the minimum exposure time for recombinant interferon-beta was determined to be 7 days. The uptake but not the egress of tritiated vinblastine into renal carcinoma cell line cells was enhanced after growth for 4 days in 2.25 ng/mL of recombinant interferon-beta. Median effect analysis can be shown to be independent of the mechanism of action of vinblastine and recombinant interferon-beta and gives an indication of potential synergistic interactions over a wide range of drug effects. This method may prove useful in the selection of combinations of IFNs and antitumor drugs for clinical study.
A HIV infected patient was treated for stage IVB Hodgkin's lymphoma by ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) chemotherapy and lopinavir-ritonavir based antiretroviral therapy inducing profound life-threatening neutropenia. Vinblastine and lopinavir-ritonavir interaction was managed with lopinavir-ritonavir interruption around chemotherapy administration, with complete remission and immunovirological success after six cycles.
For more Interactions (Complete) data for VINBLASTINE (6 total), please visit the HSDB record page.

Stability Shelf Life

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/

Dates

Last modified: 08-15-2023

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